molecular formula C15H22N2O4S B4773827 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4773827
M. Wt: 326.4 g/mol
InChI Key: LAQQAGPDISPPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MDL-73811, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide may reduce inflammation and pain. Additionally, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to modulate the activity of ion channels involved in pain perception, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to modulate the activity of ion channels involved in pain perception, further contributing to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its well-established mechanism of action. Additionally, the compound has been extensively studied, making it a reliable tool for investigating the biological effects of COX-2 inhibition. However, one limitation of using 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is its relatively low potency compared to other COX-2 inhibitors. This may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the potential use of the compound in the treatment of neuropathic pain. Additionally, further investigation into the compound's ability to inhibit cancer cell growth may lead to the development of new anticancer therapies. Finally, research into the structure-activity relationship of 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide may lead to the development of more potent and selective COX-2 inhibitors.

Scientific Research Applications

4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. Additionally, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been investigated for its potential use in the treatment of neuropathic pain, as well as for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-methoxy-N,N-dimethyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16(2)22(19,20)12-7-8-14(21-3)13(11-12)15(18)17-9-5-4-6-10-17/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQQAGPDISPPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.